molecular formula C12H10Cl2N2OS2 B15148849 2-(2,4-Dichloro-benzylsulfanyl)-N-thiazol-2-yl-acetamide

2-(2,4-Dichloro-benzylsulfanyl)-N-thiazol-2-yl-acetamide

Cat. No.: B15148849
M. Wt: 333.3 g/mol
InChI Key: ZFTUBIQIESFKAY-UHFFFAOYSA-N
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Description

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is a complex organic compound known for its diverse applications in scientific research. This compound features a dichlorophenyl group, a thiazole ring, and a sulfanyl linkage, making it a subject of interest in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE typically involves the reaction of 2,4-dichlorobenzyl chloride with thiazole-2-thiol in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atoms or to modify the thiazole ring.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dechlorinated products or modified thiazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved include the inhibition of microbial growth and the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid
  • 2-{[(2,4-Dimethylphenyl)methyl]sulfanyl}acetic acid
  • 2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}ethanol

Uniqueness

2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-(1,3-THIAZOL-2-YL)ACETAMIDE is unique due to its combination of a dichlorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10Cl2N2OS2

Molecular Weight

333.3 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C12H10Cl2N2OS2/c13-9-2-1-8(10(14)5-9)6-18-7-11(17)16-12-15-3-4-19-12/h1-5H,6-7H2,(H,15,16,17)

InChI Key

ZFTUBIQIESFKAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CSCC(=O)NC2=NC=CS2

Origin of Product

United States

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